REACTION_CXSMILES
|
[C:1]([O:15]CCO)(=O)[C:2]1[CH:13]=[CH:12][C:5]([C:6]([O:8]CCO)=O)=[CH:4][CH:3]=1.[Na+].[NH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]([O-:28])=[O:27].[CH2:29]([OH:32])[CH2:30]O.S(=O)(=O)(O)O.[OH2:38]>>[C:26]([CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][NH:20][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([C:1]([NH:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:30][C:29]([OH:32])=[O:38])=[O:15])=[CH:13][CH:12]=1)([OH:28])=[O:27] |f:1.2|
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OCCO)C=C1)(=O)OCCO
|
Name
|
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
[Na+].NCCCCCC(=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
87.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
DISSOLUTION
|
Details
|
After the solid reactant was dissolved
|
Type
|
CUSTOM
|
Details
|
collected to a glass bottle
|
Type
|
WASH
|
Details
|
Then, the solid precipitate was washed with 3 times weight of distilled water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Next, the washed solid was dried in an oven at 80° C.
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCNC(C1=CC=C(C(=O)NCCCCCC(=O)O)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |